8-Bromo-2H-1-benzopyran-2-one

描述

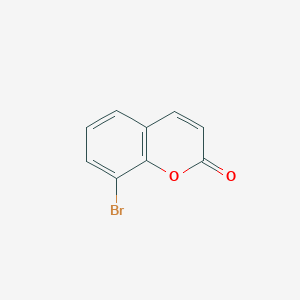

8-Bromo-2H-1-benzopyran-2-one (CAS: 33491-30-4), also known as 8-bromochromen-2-one, is a brominated derivative of chromen-2-one (coumarin). Its molecular formula is C₉H₅BrO₂, with a molecular weight of 225.04 g/mol. The compound features a benzopyranone core substituted with a bromine atom at the 8-position of the aromatic ring.

Commercial samples of this compound are available at 98% purity, indicating its utility as a reagent in research settings.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2H-1-benzopyran-2-one typically involves the bromination of 2H-1-benzopyran-2-one. One common method is the reaction of 3-bromo-2-hydroxybenzaldehyde with carbethoxymethylene triphenylphosphorane in N-methyl-2-pyrrolidone (NMP) as a solvent . This reaction proceeds under mild conditions and yields the desired brominated coumarin derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions: 8-Bromo-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and ligands in the presence of a base.

Major Products:

Substitution Products: Amino or thio derivatives of 2H-1-benzopyran-2-one.

Oxidation Products: Quinone derivatives.

Reduction Products: Dihydro derivatives.

Coupling Products: Aryl or alkyl-substituted derivatives.

科学研究应用

Organic Chemistry

8-Bromo-2H-1-benzopyran-2-one serves as a versatile building block in organic synthesis. It is utilized in the formation of more complex organic molecules and heterocycles. Its reactivity allows it to participate in various reactions, including nucleophilic substitutions and cycloadditions, making it valuable for synthesizing novel compounds.

Biological Activities

Recent studies have investigated the biological properties of this compound, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, Gupta et al. synthesized several derivatives of this compound and screened them for antibacterial activity against Mycobacterium tuberculosis, demonstrating promising results comparable to standard treatments like streptomycin .

Anticancer Properties:

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as T24 bladder cancer cells. The compound was found to inhibit cell proliferation through mitochondrial pathways, with significant reductions in cell viability observed at concentrations as low as 8 µM .

Medicinal Chemistry

The compound is being explored for its therapeutic applications in drug development. Its structural similarity to naturally occurring coumarins positions it as a candidate for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industrial Applications

In industry, this compound is utilized in the production of dyes and fragrances due to its unique chemical properties. Its reactivity allows it to be incorporated into various formulations, enhancing product performance.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Properties | Applications |

|---|---|---|---|

| Coumarin | Coumarin | Anticoagulant properties | Pharmaceuticals |

| 7-Hydroxycoumarin | 7-Hydroxycoumarin | Enhanced antioxidant activity | Antioxidants |

| 4-Methylcoumarin | 4-Methylcoumarin | Distinct biological properties | Flavoring agents |

| This compound | 8-Bromo | Unique reactivity due to bromination | Drug synthesis, antimicrobial agents |

Case Studies

- Antimicrobial Efficacy Study : A study by Purohit et al. demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections .

- Cancer Cell Apoptosis Research : A detailed investigation into the effects of 8-Bromo on T24 bladder cancer cells revealed that treatment led to a marked increase in G0/G1 phase arrest and apoptosis induction, emphasizing its potential role as an anticancer agent .

- Drug Development Initiatives : Ongoing research is focused on modifying the structure of 8-Bromo derivatives to enhance their efficacy against specific targets in drug discovery programs aimed at developing new therapeutic agents .

作用机制

The mechanism of action of 8-Bromo-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The bromine atom enhances the compound’s reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. This interaction can lead to the modulation of biological pathways, resulting in the observed biological activities.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following section compares 8-bromo-2H-1-benzopyran-2-one with key analogs, focusing on structural features, substituent effects, and inferred reactivity.

6-Bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one (CAS: 1344891-41-3)

Molecular Formula: C₉H₆BrNO₄ Molecular Weight: 272.05 g/mol Key Differences:

- Substituents: Bromine at position 6, nitro (-NO₂) at position 8, and a partially saturated 3,4-dihydro backbone.

- Functional Groups: The nitro group is strongly electron-withdrawing, which may reduce electrophilic substitution reactivity compared to the parent compound.

- Synthetic Utility : The nitro group allows for further functionalization (e.g., reduction to an amine), making this compound a versatile intermediate .

8-Bromo-3-iodoquinoline (CAS: 917251-85-5)

Molecular Formula : C₉H₅BrIN

Molecular Weight : 318.96 g/mol

Key Differences :

- Core Structure: Quinoline (a nitrogen-containing heterocycle) vs. benzopyranone.

- Substituents : Bromine at position 8 and iodine at position 3. The iodine atom increases molecular weight and may enhance halogen-bonding interactions in catalytic or supramolecular applications.

- Reactivity: The electron-deficient quinoline core could facilitate nucleophilic aromatic substitution at the bromine site .

Data Table: Structural and Physicochemical Comparison

Research Implications and Reactivity Trends

- Electronic Effects : Bromine at the 8-position in coumarins may direct electrophilic substitution to adjacent positions (e.g., C7 or C9), whereas nitro groups in analogs like 6-bromo-8-nitro derivatives deactivate the ring, limiting further electrophilic reactions .

- Solubility and Stability : The dihydro structure in 6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one likely enhances stability against hydrolysis compared to the unsaturated lactone in this compound.

- Biological Relevance : Brominated coumarins are often investigated for fluorescence-based imaging or as protease inhibitors, while nitro-substituted analogs may serve as prodrugs (e.g., nitroreductase-activated therapeutics) .

生物活性

8-Bromo-2H-1-benzopyran-2-one, also known as 8-bromochromen-2-one, is a brominated derivative of coumarin. Coumarins are a class of organic compounds recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₅BrO₂ and a molecular weight of 225.04 g/mol. The presence of the bromine atom at the 8-position significantly alters its chemical reactivity and biological activity compared to non-brominated coumarins.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical biochemical pathways. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

- Antioxidant Activity : Like many coumarin derivatives, this compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Anticancer Effects

The anticancer potential of this compound has been explored in several studies:

- Cell Proliferation Inhibition : It has been reported to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death .

- Mechanistic Insights : The compound's anticancer effects may be linked to its ability to modulate signaling pathways involved in cell survival and proliferation, particularly by inhibiting the PI3K/Akt/mTOR pathway .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented through various assays measuring cytokine production. The compound effectively reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential utility in treating inflammatory diseases .

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Significant | Strong | Moderate |

| 4-Hydroxycoumarin | Moderate | Moderate | High |

| Coumarin | Low | Low | Moderate |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted that this compound exhibited potent activity against multi-drug resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .

- Cancer Research : In vitro studies reported in Cancer Letters showed that treatment with this compound resulted in a dose-dependent decrease in cell viability for MCF-7 cells, with IC50 values indicating significant potency .

- Inflammation Models : Research conducted on animal models demonstrated that administration of the compound led to reduced paw edema and lower levels of inflammatory markers compared to untreated controls .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 8-Bromo-2H-1-benzopyran-2-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves bromination of the parent coumarin scaffold using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, bromination at the 8-position may require directing groups or specific catalysts to achieve regioselectivity. Reaction parameters (temperature, solvent polarity, stoichiometry) must be optimized to minimize side products like di-brominated derivatives . Characterization via melting point analysis, NMR (to confirm substitution patterns), and mass spectrometry is critical for purity assessment .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly to confirm bromine substitution at the 8-position. Infrared (IR) spectroscopy identifies functional groups (e.g., lactone C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns due to bromine . UV-Vis spectroscopy can monitor electronic transitions influenced by the bromo substituent .

Q. How should researchers design assays to evaluate the biological activity of this compound?

- Methodological Answer : Prioritize target-specific assays based on known coumarin bioactivities (e.g., antimicrobial, anticoagulant). For antifungal testing, use standardized protocols like agar dilution or microbroth dilution against strains such as Aspergillus awamori, with concentration gradients (10–200 µg/mL) to establish dose-response relationships . Include positive controls (e.g., fluconazole) and replicate experiments to ensure statistical validity.

Q. What physicochemical properties of this compound are critical for experimental design?

- Methodological Answer : Key properties include solubility (polar aprotic solvents like DMSO are often used), melting point (to verify purity), and photostability (UV light may degrade the compound). LogP values predict membrane permeability in biological studies. Thermogravimetric analysis (TGA) assesses thermal stability for storage conditions .

Q. How can researchers ensure the stability of this compound during storage and experimentation?

- Methodological Answer : Store the compound in amber vials at –20°C to prevent photodegradation and hydrolysis. Monitor stability via periodic HPLC analysis. For in vitro assays, prepare fresh stock solutions in anhydrous solvents to avoid solvent-lattice interactions that may alter reactivity .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound, and how can they be validated?

- Methodological Answer : Hypothesize mechanisms based on structural analogs (e.g., coumarin derivatives inhibiting cytochrome P450 or kinases). Use molecular docking to predict binding affinities to target proteins, followed by enzyme inhibition assays (e.g., fluorescence-based kinase activity assays). Knockout studies in microbial models can confirm target specificity .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?

- Methodological Answer : Systematically modify substituents (e.g., halogens, alkyl groups) at positions 3, 4, or 6 while retaining the 8-bromo group. Evaluate changes in bioactivity using multivariate analysis (e.g., principal component analysis) to identify critical functional groups. Correlate electronic effects (Hammett constants) with activity trends .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated coumarins?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., nutrient media composition affecting microbial susceptibility). Replicate studies under standardized conditions (CLSI guidelines) and use orthogonal assays (e.g., fluorescence vs. colorimetric readouts). Meta-analysis of published data can identify confounding variables like impurity profiles .

Q. Which advanced analytical methods can detect trace impurities in this compound?

- Methodological Answer : Employ LC-MS/MS with high-resolution mass detection to identify byproducts (e.g., di-brominated isomers). Quantitative ¹H NMR (qNMR) with an internal standard (e.g., maleic acid) provides purity quantification. X-ray crystallography confirms structural integrity if single crystals are obtainable .

Q. How can computational modeling guide the design of this compound analogs with enhanced properties?

- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) influencing reactivity and binding. Molecular dynamics simulations predict solvation effects and protein-ligand stability. Validate predictions with synthesis and bioassays, iterating based on computational-experimental feedback .

属性

IUPAC Name |

8-bromochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVMXYHSBRLPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457275 | |

| Record name | 8-BROMO-2H-1-BENZOPYRAN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33491-30-4 | |

| Record name | 8-Bromo-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33491-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-BROMO-2H-1-BENZOPYRAN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。